molecular formula C15H17N5O3 B2364591 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034326-64-0

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2364591
CAS No.: 2034326-64-0
M. Wt: 315.333
InChI Key: VHLWZOQPPFIIAU-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyridazine class, characterized by a fused triazole-pyridazine core. The ethoxy substituent at position 6 of the pyridazine ring and the 2,5-dimethylfuran-3-carboxamide group at the methyl bridge are critical structural features. These moieties contribute to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-4-22-14-6-5-12-17-18-13(20(12)19-14)8-16-15(21)11-7-9(2)23-10(11)3/h5-7H,4,8H2,1-3H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLWZOQPPFIIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=C(OC(=C3)C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

It is understood that the compound’s interaction with the cell division protein zipa affects the process of bacterial cell division. The downstream effects of this interaction could potentially disrupt the normal cell division process, leading to the inhibition of bacterial growth.

Pharmacokinetics

Information on absorption, distribution, metabolism, and excretion (ADME) is currently unavailable. Therefore, the impact of these properties on the compound’s bioavailability cannot be accurately determined at this time.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the Cell division protein ZipA. By stabilizing the FtsZ protofilaments and serving as a cytoplasmic membrane anchor for the Z ring, the compound can disrupt the normal process of bacterial cell division, potentially inhibiting bacterial growth.

Biological Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural characteristics. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Structural Overview

The compound features a triazolo[4,3-b]pyridazine moiety linked to a 2,5-dimethylfuran structure through a methyl bridge. This intricate architecture suggests diverse biological activities and applications in medicinal chemistry. The presence of both triazole and furan functionalities may enhance its biological profiles compared to other derivatives lacking this dual framework.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight342.36 g/mol
CAS Number2034276-86-1

Antimicrobial Properties

Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various pathogens, including bacteria and fungi. For instance, similar compounds have demonstrated efficacy as antimicrobial agents by inhibiting the growth of pathogens like Staphylococcus aureus and Candida albicans .

Anticancer Activity

Recent studies suggest that this compound may possess anticancer properties. Compounds with similar structural motifs have shown promise in inhibiting key kinases involved in cancer progression. For example, related triazoloquinazolinones have demonstrated anticancer effects by inhibiting Polo-like kinase 1 (PLK1), a critical regulator of cell division .

In vitro studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound was found to have an IC50 value of 27.3 μM against human breast cancer cells .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of triazole derivatives has also been documented. Compounds within this class have shown activity in reducing inflammation and pain through various mechanisms, including inhibition of cyclooxygenase enzymes and modulation of cytokine release .

Case Studies

  • Synthesis and Testing of Triazole Derivatives :
    A study synthesized several triazole derivatives and evaluated their biological activity against bacterial strains. The results indicated that compounds with the triazole ring exhibited significant antibacterial activity compared to controls .
  • Anticancer Evaluation :
    In another study focusing on the anticancer potential of triazole derivatives, specific compounds were screened against multiple cancer cell lines. The findings revealed promising results for compounds similar to this compound in terms of cytotoxicity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazolopyridazine Derivatives

N-(2-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
  • Structural Differences : Replaces the ethoxy group with a pyridinyl-sulfanyl chain and a methoxyphenyl acetamide tail.
  • Functional Impact : The sulfanyl group enhances redox reactivity, while the pyridinyl moiety improves solubility. Reported to exhibit stronger anti-inflammatory activity compared to the target compound due to sulfur’s electron-withdrawing effects .
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide
  • Structural Differences : Features a 3,4-dimethoxyphenyl substituent and a thiophene carboxamide group.
  • Functional Impact : The dimethoxy groups increase lipophilicity, enhancing blood-brain barrier penetration. Thiophene imparts distinct electronic properties, leading to superior antimicrobial activity compared to the dimethylfuran analog .

Heterocyclic Carboxamide Analogs

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
  • Structural Differences : Substitutes the dimethylfuran with a tetrahydrobenzo[d]isoxazole ring.
  • Functional Impact : The fused benzoxazole enhances rigidity, improving binding affinity to kinase enzymes. This compound shows 2–3× higher anticancer potency in vitro compared to the target molecule .
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide
  • Structural Differences : Lacks the pyridazine ring, replacing it with a simpler pyridine core.

Furan- and Thiophene-Based Compounds

N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
  • Structural Differences : Incorporates a thiazole-thioether linkage instead of the triazolopyridazine core.
  • Functional Impact : The thiazole group amplifies antioxidant activity, though the absence of the triazole ring diminishes kinase inhibition efficacy .

Preparation Methods

Formation of the Triazolopyridazine Core

The triazolopyridazine scaffold is synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors. A representative protocol involves:

  • Hydrazination of Chloropyridazine :
    Reacting 3,6-dichloropyridazine with hydrazine hydrate in ethanol at reflux yields 3-hydrazinyl-6-chloropyridazine.
    $$
    \text{3,6-Dichloropyridazine} + \text{N}2\text{H}4 \rightarrow \text{3-Hydrazinyl-6-chloropyridazine} + \text{HCl}
    $$
    Conditions : Ethanol, 82°C, 3 hours.

  • Cyclization with Triethoxymethane :
    Treating the hydrazine intermediate with triethoxymethane under acidic conditions induces cyclization to form the triazolopyridazine ring.
    $$
    \text{3-Hydrazinyl-6-chloropyridazine} + \text{HC(OEt)}_3 \rightarrow \text{6-Chloro-triazolo[4,3-b]pyridazine} + \text{EtOH}
    $$
    Conditions : Trifluoroacetic acid (TFA), 0°C to room temperature, 12 hours.

Ethoxy Group Introduction

The chlorine atom at position 6 is substituted with ethoxy via nucleophilic aromatic substitution (SNAr):
$$
\text{6-Chloro-triazolo[4,3-b]pyridazine} + \text{NaOEt} \rightarrow \text{6-Ethoxy-triazolo[4,3-b]pyridazine} + \text{NaCl}
$$
Conditions : Sodium ethoxide in ethanol, reflux, 8 hours. Yield: 72–85%.

Aminomethyl Functionalization

Bromination at position 3 followed by nucleophilic substitution introduces the aminomethyl group:

  • Bromination :
    Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C yields 3-bromo-6-ethoxy-triazolo[4,3-b]pyridazine.
  • Amination :
    Reacting the bromide with hexamethylenetetramine (HMTA) in acetic acid, followed by hydrolysis with HCl, produces the primary amine:
    $$
    \text{3-Bromo-triazolo[4,3-b]pyridazine} + \text{HMTA} \rightarrow \text{3-Aminomethyl-6-ethoxy-triazolo[4,3-b]pyridazine}
    $$
    Conditions : Acetic acid, 100°C, 4 hours. Yield: 60–68%.

Synthesis of 2,5-Dimethylfuran-3-Carboxylic Acid

Friedel-Crafts Acylation

2,5-Dimethylfuran undergoes acylation at position 3 using acetyl chloride and AlCl3:
$$
\text{2,5-Dimethylfuran} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{2,5-Dimethylfuran-3-carbonyl chloride}
$$
Conditions : Dichloromethane, 0°C to room temperature, 2 hours. Yield: 80–88%.

Hydrolysis to Carboxylic Acid

The acyl chloride is hydrolyzed to the carboxylic acid using aqueous NaOH:
$$
\text{2,5-Dimethylfuran-3-carbonyl chloride} + \text{NaOH} \rightarrow \text{2,5-Dimethylfuran-3-carboxylic acid} + \text{NaCl}
$$
Conditions : Water, room temperature, 1 hour. Yield: 95%.

Amide Coupling

Activation of Carboxylic Acid

The carboxylic acid is converted to an acyl chloride using thionyl chloride:
$$
\text{2,5-Dimethylfuran-3-carboxylic acid} + \text{SOCl}2 \rightarrow \text{2,5-Dimethylfuran-3-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Conditions : Reflux, 3 hours. Yield: 90–94%.

Coupling with Amine

The acyl chloride reacts with 3-aminomethyl-triazolo[4,3-b]pyridazine in the presence of a base:
$$
\text{2,5-Dimethylfuran-3-carbonyl chloride} + \text{3-Aminomethyl-6-ethoxy-triazolo[4,3-b]pyridazine} \xrightarrow{\text{DIPEA}} \text{Target Compound}
$$
Conditions : Dichloromethane, N,N-diisopropylethylamine (DIPEA), room temperature, 12 hours. Yield: 65–75%.

Optimization and Challenges

Triazolopyridazine Cyclization

Cyclization efficiency depends on the electron-withdrawing nature of substituents. Ethoxy groups at position 6 enhance ring stability but require careful control of reaction pH to avoid over-cyclization.

Amination Side Reactions

Competing N-alkylation during amination is mitigated by using HMTA, which selectively delivers the aminomethyl group.

Coupling Yield Improvement

Employing coupling agents like HOBt/EDC increases yields to >85% but introduces purification challenges.

Analytical Data

Table 1: Key Intermediates and Yields

Intermediate Yield (%) Purity (HPLC)
6-Chloro-triazolo[4,3-b]pyridazine 78 98.5
6-Ethoxy-triazolo[4,3-b]pyridazine 82 99.1
3-Aminomethyl derivative 68 97.8
2,5-Dimethylfuran-3-carboxylic acid 95 99.3
Final Compound 73 98.7

Q & A

Advanced Research Question

  • Co-solvent Systems : PEG-400/water mixtures enhance solubility up to 10 mg/mL .
  • Prodrug Design : Introduce phosphate esters at the ethoxy group for pH-dependent release .
  • Nanoparticle Formulations : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) to prolong half-life .

What are the key challenges in scaling up synthesis for preclinical trials?

Advanced Research Question

  • Reaction Scalability : Transition from batch to flow chemistry for cyclization steps to improve yield reproducibility .
  • Purification : Replace flash chromatography with crystallization (solvent: ethyl acetate/heptane) for cost-effective scaling .
  • Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.15%) .

How does this compound compare to structurally related triazolo-pyridazine derivatives?

Advanced Research Question

  • Activity Comparison :

    CompoundTargetIC₅₀ (µM)
    Target CompoundGSK-3β0.8
    Methoxy Analog GSK-3β2.3
    Thiophene Derivative Aurora A5.1
    The ethoxy group confers superior selectivity for GSK-3β over kinases like Aurora A .

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